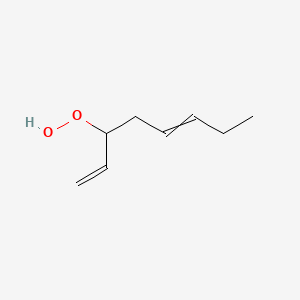
Octa-1,5-diene-3-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octa-1,5-diene-3-peroxol is an organic compound characterized by its unique structure, which includes a peroxide group attached to a diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octa-1,5-diene-3-peroxol typically involves the reaction of 1,5-cyclooctadiene with hydrogen peroxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalytic systems and process optimization techniques helps in scaling up the production while maintaining the desired properties of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Octa-1,5-diene-3-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of epoxides or other oxygenated products.
Reduction: Reduction of the peroxide group can yield alcohols or other reduced species.
Substitution: The diene system can undergo substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as halogens. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield epoxides, while reduction reactions can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Octa-1,5-diene-3-peroxol has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through oxidation and substitution reactions.
Biology: The compound’s oxidative properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its oxidative and reductive capabilities.
Wirkmechanismus
The mechanism of action of Octa-1,5-diene-3-peroxol involves the interaction of its peroxide group with various molecular targets. The peroxide group can generate reactive oxygen species (ROS), which can induce oxidative stress in biological systems. This property is exploited in both research and potential therapeutic applications. The diene system also allows for various chemical transformations, making the compound versatile in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Octa-1,5-diene-3-peroxol include:
1,5-Cyclooctadiene: A precursor in the synthesis of this compound, known for its use in organometallic chemistry.
Oct-1-en-3-ol: Another compound with a similar structure, used in marine algae research for its role in chemical signaling.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a diene system and a peroxide group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications .
Eigenschaften
CAS-Nummer |
143228-51-7 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
3-hydroperoxyocta-1,5-diene |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7-8(4-2)10-9/h4-6,8-9H,2-3,7H2,1H3 |
InChI-Schlüssel |
RCDVNIBOJHYTEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC(C=C)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


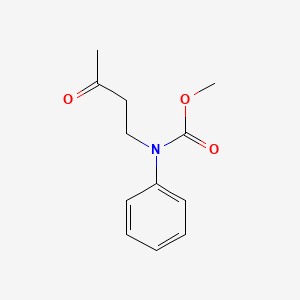
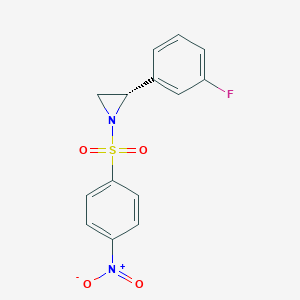
![1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12544477.png)
![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)
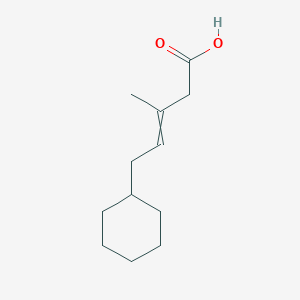
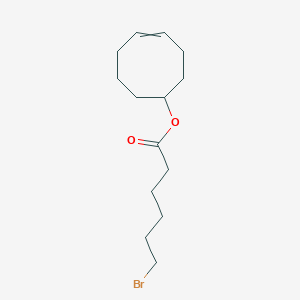

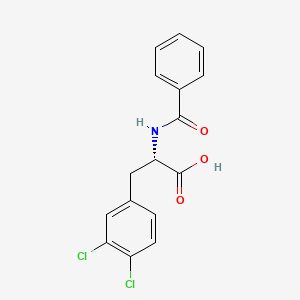
![2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12544511.png)
![1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B12544527.png)


![4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile](/img/structure/B12544559.png)
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)
